2-Bromo-5-fluoro-3-hydroxyaniline
Overview
Description
2-Bromo-5-fluoro-3-hydroxyaniline, also known as 2-Bromo-5-fluoro-3-hydroxybenzenemethanamine, is an organic compound with a molecular formula of C7H8BrFN. It is a colorless, crystalline solid that is used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. 2-Bromo-5-fluoro-3-hydroxyaniline has been studied extensively for its various applications in scientific research and has been used to synthesize numerous pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
2-Bromo-5-fluoro-3-hydroxyanilineuoro-3-hydroxyaniline has been widely used in scientific research for a variety of purposes. It has been used as a reagent for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a starting material for the synthesis of various heterocyclic compounds and other organic materials. Additionally, 2-Bromo-5-fluoro-3-hydroxyanilineuoro-3-hydroxyaniline has been used in the synthesis of various polymers and dyes.
Mechanism Of Action
2-Bromo-5-fluoro-3-hydroxyanilineuoro-3-hydroxyaniline is a reactive compound that can undergo several reactions. The most common reaction is the bromination of 5-fluoroaniline, which results in the formation of 2-Bromo-5-fluoro-3-hydroxyanilineuoro-3-hydroxyaniline. This reaction occurs when bromine is added to 5-fluoroaniline in aqueous solution. The reaction is catalyzed by a base, such as sodium hydroxide, and yields a product with a purity of approximately 90%.
Biochemical And Physiological Effects
2-Bromo-5-fluoro-3-hydroxyanilineuoro-3-hydroxyaniline is a relatively non-toxic compound and is not known to have any significant biochemical or physiological effects. It has been tested in various animal studies and has not been found to cause any adverse effects.
Advantages And Limitations For Lab Experiments
2-Bromo-5-fluoro-3-hydroxyanilineuoro-3-hydroxyaniline is a relatively easy compound to synthesize in the laboratory and can be used in a variety of experiments. The most common method of synthesis is the bromination of 5-fluoroaniline, which yields a product with a purity of approximately 90%. This method is relatively simple and can be easily replicated in the laboratory. However, the reaction is slow and requires careful monitoring to ensure that the reaction proceeds as expected. Additionally, the reaction requires the use of hazardous chemicals, such as bromine, and should only be performed in a well-ventilated area.
Future Directions
The use of 2-Bromo-5-fluoro-3-hydroxyanilineuoro-3-hydroxyaniline in scientific research is likely to continue to expand in the future. It is being explored as a potential starting material for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it is being studied for its potential use in the synthesis of polymers and dyes. Finally, it is being explored for its potential applications in the development of new catalysts and other materials.
properties
IUPAC Name |
3-amino-2-bromo-5-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-6-4(9)1-3(8)2-5(6)10/h1-2,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSIPCOWJOANCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Br)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-bromo-5-fluorophenol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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